8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide
説明
8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide is a deuterated glucuronide metabolite of carvedilol, a non-selective beta-blocker used to treat hypertension and heart failure. Its IUPAC name is 5-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy]-9H-carbazol-1-yl β-D-glucopyranosiduronic acid, with a molecular formula of C30H34N2O11 and a molecular weight of 598.6 g/mol . This metabolite is critical in pharmacokinetic studies, particularly for understanding carvedilol’s metabolism and its effects on myocardial free fatty acid and glucose utilization in heart failure patients .
特性
分子式 |
C30H34N2O11 |
|---|---|
分子量 |
601.6 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-[2-hydroxy-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propoxy]-9H-carbazol-1-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C30H34N2O11/c1-39-19-8-2-3-9-20(19)40-13-12-31-14-16(33)15-41-21-10-5-7-18-23(21)17-6-4-11-22(24(17)32-18)42-30-27(36)25(34)26(35)28(43-30)29(37)38/h2-11,16,25-28,30-36H,12-15H2,1H3,(H,37,38)/t16?,25-,26-,27+,28-,30+/m0/s1/i1D3 |
InChIキー |
VNOMSNHAOHVOPZ-HZNVIMMLSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |
正規SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
製品の起源 |
United States |
準備方法
Enzymatic Glucuronidation Using UDP-Glucuronosyltransferases
Substrate Preparation: 8-Hydroxy Carvedilol-d3
The synthesis begins with the preparation of 8-hydroxy carvedilol-d3, a deuterated intermediate. Deuterium incorporation occurs at the methoxy group of the parent carvedilol structure through hydrogen-deuterium exchange reactions under acidic or basic conditions. This step enhances metabolic stability and enables precise tracking in pharmacokinetic studies.
Enzymatic Conjugation Mechanism
Glucuronidation of 8-hydroxy carvedilol-d3 is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT2B7, UGT1A1, and UGT2B4. The reaction requires:
- Cofactor : UDP-glucuronic acid (UDPGA) at 2–5 mM concentrations.
- Buffer : Phosphate-buffered saline (pH 7.4) or Tris-HCl (pH 7.5).
- Temperature : 37°C with incubation times of 30–120 minutes.
Table 1: Kinetic Parameters for UGT Isoforms
| UGT Isoform | Km (µM) | Vmax (pmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
|---|---|---|---|
| UGT2B7 | 118 ± 44 | 2,500 ± 833 | 21.2 |
| UGT1A1 | 24 ± 7 | 953 ± 399 | 39.7 |
| UGT2B4 | 85 ± 12 | 1,200 ± 210 | 14.1 |
Data derived from human liver microsomes (HLMs) reveal stereoselectivity, with (R)-enantiomers exhibiting higher affinity (lower Km) but lower catalytic efficiency compared to (S)-enantiomers.
Chemical Synthesis and Optimization
Stepwise Synthetic Route
Chemical synthesis involves three critical stages:
- Hydroxylation : Introduction of a hydroxyl group at the 8-position of carvedilol using cytochrome P450 (CYP) enzymes (CYP2D6, CYP3A4).
- Deuteration : Exchange of hydrogen with deuterium at the methoxy group via palladium-catalyzed reactions.
- Glucuronidation : Conjugation with glucuronic acid using activated donors like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide.
Table 2: Reaction Conditions for Glucuronidation
| Parameter | Optimal Value |
|---|---|
| Solvent | Methanol/water (4:1) |
| Catalyst | Silver triflate (0.1 M) |
| Temperature | 25–30°C |
| Reaction Time | 4–6 hours |
| Yield | 65–75% |
Industrial-Scale Production
Bioreactor Design
Large-scale synthesis employs stirred-tank bioreactors with:
Purification Techniques
Post-synthesis purification involves:
- Solid-Phase Extraction (SPE) : C18 columns with methanol/water gradients (recovery >80%).
- High-Performance Liquid Chromatography (HPLC) :
Table 3: HPLC Validation Parameters
| Parameter | Value |
|---|---|
| Linearity Range | 1–1,000 ng/mL |
| Retention Time | 8.2 ± 0.3 minutes |
| Limit of Detection (LOD) | 0.3 ng/mL |
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group at the 8th position is oxidized to form a ketone.
Reduction: Reduction reactions can convert the ketone back to the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of a ketone derivative.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide is used as a reference standard in analytical chemistry to study the metabolism of Carvedilol. It helps in identifying and quantifying the metabolites of Carvedilol in biological samples .
Biology: In biological research, the compound is used to investigate the metabolic pathways of Carvedilol. It aids in understanding how the drug is processed in the body and its interaction with various enzymes .
Medicine: The compound is valuable in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Carvedilol. This information is crucial for optimizing drug dosing and minimizing side effects .
Industry: In the pharmaceutical industry, 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide is used in the development and validation of analytical methods for quality control of Carvedilol formulations .
作用機序
The mechanism of action of 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide is primarily related to its role as a metabolite of Carvedilol. Carvedilol exerts its effects by blocking beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. The glucuronidation of Carvedilol enhances its solubility and facilitates its excretion from the body. The labeled compound allows researchers to trace the metabolic pathways and understand the molecular targets and pathways involved in the drug’s action .
類似化合物との比較
Structural and Functional Comparisons
The table below summarizes key structural, metabolic, and functional differences between 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide and related glucuronides:
*Estimated based on sulfated derivatives.
Metabolic and Therapeutic Differences
- Enzymatic Pathways: 8-Hydroxy Carvedilol-d3 glucuronide is formed via hepatic glucuronidation, similar to acetaminophen glucuronide . However, unlike efavirenz glucuronide (CYP2B6-dependent) , carvedilol’s metabolism involves multiple CYP isoforms (e.g., CYP2D6), affecting interpatient variability . Ceramide-beta-D-glucuronide is hydrolyzed by colonic beta-glucuronidase, releasing bioactive ceramide for localized cancer prevention , whereas 8-hydroxyquinolyl-glucuronide relies on tumor-specific enzyme activation .
- Therapeutic Applications: Cardiovascular: 8-Hydroxy Carvedilol-d3 glucuronide is pivotal in optimizing carvedilol dosing in heart failure . Oncology: Ceramide and 8-hydroxyquinolyl glucuronides target colon and tumor tissues, respectively, leveraging glucuronidase activity for site-specific drug release . Antioxidant Activity: Hypolaetin and isoscutellarein glucuronides from plants exhibit free radical scavenging, unlike drug metabolites .
Structural Modifications :
Pharmacokinetic and Stability Profiles
*Estimated based on carvedilol’s pharmacokinetics.
生物活性
8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide is a glucuronide conjugate of carvedilol, a non-selective beta-blocker and alpha-1 blocker used primarily in the treatment of hypertension and heart failure. This compound features deuterium labeling, which aids in pharmacokinetic studies by allowing researchers to trace its metabolic pathways. The biological activity of this compound is significant due to its potential effects on various physiological processes, particularly its antioxidant properties and interactions with cellular mechanisms.
The biological activity of 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide can be attributed to several mechanisms:
- Antioxidant Activity : Carvedilol has been shown to reduce oxidative stress by decreasing levels of oxidative DNA damage markers, such as 8-hydroxy-2'-deoxyguanosine (hs8-OHdG) in hypertensive patients, suggesting a protective role against oxidative DNA damage .
- Beta-Adrenergic Receptor Blockade : As a beta-blocker, carvedilol inhibits the action of catecholamines at beta-adrenergic receptors, which can lead to decreased heart rate and myocardial oxygen demand.
- Alpha-1 Receptor Antagonism : This action contributes to vasodilation and reduced peripheral vascular resistance.
Pharmacokinetics
The deuterium labeling in 8-Hydroxy Carvedilol-d3 enhances the understanding of its pharmacokinetics:
- Absorption and Distribution : Studies indicate that glucuronidation significantly influences the bioavailability and distribution of carvedilol derivatives in the body.
- Metabolism : The glucuronide form is typically more water-soluble, facilitating renal excretion. This modification may also alter the pharmacodynamics of carvedilol, potentially enhancing its therapeutic effects while reducing side effects.
Case Studies
- Oxidative Stress Reduction : A study involving hypertensive patients demonstrated that carvedilol significantly reduced hs8-OHdG levels after treatment, indicating a reduction in oxidative DNA damage . This effect may extend to its glucuronide conjugate, enhancing its clinical relevance.
- Comparative Effectiveness : Research comparing carvedilol with hydrochlorothiazide revealed that carvedilol was more effective in reducing oxidative markers in hypertensive patients, suggesting that its metabolites, including glucuronides, may contribute to these beneficial effects.
Table 1: Comparison of Biological Activities
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Molecular Weight | TBD |
| Solubility | Increased due to glucuronidation |
| Elimination Half-Life | TBD |
| Bioavailability | TBD |
Research Findings
Recent studies have highlighted the importance of glucuronidation in drug metabolism:
- Glucuronidation Mechanisms : The formation of glucuronides is a critical pathway for drug metabolism, enhancing the excretion of lipophilic compounds and potentially altering their pharmacological profiles .
- Clinical Implications : Understanding the biological activity of glucuronides like 8-Hydroxy Carvedilol-d3 is essential for optimizing therapeutic strategies involving carvedilol and similar compounds.
Q & A
Basic Research Questions
Q. How can researchers identify and quantify 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. The deuterated form (d3) serves as an internal standard to correct for matrix effects and ionization variability. Chromatographic separation should employ reversed-phase columns (e.g., C18) with mobile phases optimized for polar glucuronide metabolites. Calibration curves must be validated for linearity, precision, and accuracy in relevant biological fluids (e.g., plasma, urine) .
Q. What enzymatic pathways are responsible for the formation of 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide?
- Methodological Answer : Glucuronidation is mediated by UDP-glucuronosyltransferase (UGT) isoforms. In vitro assays using recombinant UGT enzymes (e.g., UGT1A1, UGT2B4, UGT2B7) can identify isoform-specific activity. Incubate carvedilol with microsomal fractions or recombinant UGTs, and measure metabolite formation via LC-MS. Kinetic parameters (Km, Vmax) should be calculated to assess catalytic efficiency .
Q. What are critical considerations for stabilizing 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide during sample preparation?
- Methodological Answer : Avoid extreme pH conditions (strong acids/bases accelerate hydrolysis) and use enzyme inhibitors (e.g., β-glucuronidase inhibitors like saccharolactone). Samples should be stored at -80°C to prevent degradation. For extraction, solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery of polar glucuronides .
Advanced Research Questions
Q. How can discrepancies in glucuronidation rates between in vitro models (e.g., recombinant enzymes vs. hepatocytes) be resolved?
- Methodological Answer : Differences arise due to variable enzyme expression, cofactor availability, or competing metabolic pathways. Normalize activity to UGT protein levels via immunoblotting. Use chemical inhibitors (e.g., UGT isoform-specific inhibitors) in hepatocyte models to isolate contributions. Cross-validate findings with physiologically based pharmacokinetic (PBPK) modeling .
Q. What experimental design strategies optimize the synthesis of 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide for tracer studies?
- Methodological Answer : Employ factorial design to test variables (e.g., pH, temperature, enzyme concentration). Response surface methodology (RSM) identifies optimal conditions. Computational tools (e.g., quantum chemical calculations) predict reaction pathways and transition states, reducing trial-and-error experimentation. Deuterium labeling should be confirmed via nuclear magnetic resonance (NMR) .
Q. How do interspecies differences in UGT activity impact the pharmacokinetic profiling of this metabolite?
- Methodological Answer : Conduct cross-species microsomal incubations (human, rat, dog) to compare intrinsic clearance. Use scaling factors (e.g., hepatic microsomal protein per gram liver) to extrapolate in vitro data to in vivo. Validate with allometric scaling or PBPK models. Account for species-specific isoforms (e.g., rodent UGT2B isoforms differ from humans) .
Q. What advanced techniques detect low-abundance 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide in complex matrices?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with data-independent acquisition (DIA) enhances sensitivity. Ion mobility spectrometry (IMS) separates co-eluting isomers. For structural confirmation, use tandem MS with collision-induced dissociation (CID) and compare fragmentation patterns to synthetic standards .
Q. How can AI-driven approaches improve the prediction of glucuronidation site specificity?
- Methodological Answer : Train machine learning models on datasets of known UGT substrates and metabolites. Molecular docking simulations predict binding affinities to UGT active sites. Quantum mechanics/molecular mechanics (QM/MM) models elucidate reaction mechanisms. Integrate these tools into automated platforms for high-throughput metabolite prediction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
